Cas no 97421-21-1 (1-Isopropyl-4-nitro-1H-pyrazole)

1-Isopropyl-4-nitro-1H-pyrazole structure
97421-21-1 structure
Product Name:1-Isopropyl-4-nitro-1H-pyrazole
N.o CAS:97421-21-1
MF:C6H9N3O2
MW:155.154560804367
MDL:MFCD10001542
CID:1038349
PubChem ID:13469824
Update Time:2025-07-02

1-Isopropyl-4-nitro-1H-pyrazole Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Isopropyl-4-nitro-1H-pyrazole
    • 4-nitro-1-propan-2-ylpyrazole
    • 1H-Pyrazole, 1-(1-methylethyl)-4-nitro-
    • 4-nitro-1-(propan-2-yl)-1H-pyrazole
    • 1-(methylethyl)-4-nitropyrazole
    • 1-isopropyl-4-nitro-1 H-pyrazole
    • SBB026429
    • STK353357
    • KM3443
    • ST45134935
    • V9887
    • 1-(1-Methylethyl)-4-nitro-1H-pyrazole (ACI)
    • 1-Isopropyl-4-nitropyrazole
    • EN300-232002
    • MFCD10001542
    • SY060247
    • AKOS015922473
    • DTXSID90541639
    • SCHEMBL574383
    • AKOS005168799
    • DB-363689
    • 97421-21-1
    • 1-isopropyl-4-nitro-pyrazole
    • CS-0124104
    • AS-30092
    • XDA42121
    • CBSSFOTWGVIHFX-UHFFFAOYSA-N
    • AB91867
    • MDL: MFCD10001542
    • Inchi: 1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3
    • Chave InChI: CBSSFOTWGVIHFX-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CN(C(C)C)N=C1)=O

Propriedades Computadas

  • Massa Exacta: 155.06900
  • Massa monoisotópica: 155.069476538g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 154
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 63.6
  • XLogP3: 0.8

Propriedades Experimentais

  • Ponto de ebulição: 248.8±13.0℃ at 760 mmHg
  • PSA: 63.64000
  • LogP: 1.89540

1-Isopropyl-4-nitro-1H-pyrazole Dados aduaneiros

  • CÓDIGO SH:2933199090
  • Dados aduaneiros:

    中国海关编码:

    2933199090

    概述:

    2933199090. 其他结构上有非稠合吡唑环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Isopropyl-4-nitro-1H-pyrazole Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A049000154-25g
1-Isopropyl-4-nitro-1H-pyrazole
97421-21-1 97%
25g
$321.15 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I188914-25g
1-Isopropyl-4-nitro-1H-pyrazole
97421-21-1 98%
25g
¥2797.90 2023-09-02
Fluorochem
221235-1g
1-Isopropyl-4-nitro-1H-pyrazole
97421-21-1 95%
1g
£63.00 2022-03-01
Fluorochem
221235-5g
1-Isopropyl-4-nitro-1H-pyrazole
97421-21-1 95%
5g
£188.00 2022-03-01
Fluorochem
221235-10g
1-Isopropyl-4-nitro-1H-pyrazole
97421-21-1 95%
10g
£313.00 2022-03-01
Fluorochem
221235-25g
1-Isopropyl-4-nitro-1H-pyrazole
97421-21-1 95%
25g
£563.00 2022-03-01
Chemenu
CM188210-1g
1-Isopropyl-4-nitro-1H-pyrazole
97421-21-1 95+%
1g
$81 2021-08-05
Chemenu
CM188210-5g
1-Isopropyl-4-nitro-1H-pyrazole
97421-21-1 95+%
5g
$243 2021-08-05
Chemenu
CM188210-10g
1-Isopropyl-4-nitro-1H-pyrazole
97421-21-1 95+%
10g
$352 2021-08-05
TRC
I779078-10mg
1-Isopropyl-4-nitro-1H-pyrazole
97421-21-1
10mg
$ 50.00 2022-06-04

1-Isopropyl-4-nitro-1H-pyrazole Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 70 °C
Referência
Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Referência
Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 50 °C; 30 min, 50 °C
Referência
Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease
, China, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, rt → 60 °C
Referência
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 70 °C
1.2 Reagents: Water
Referência
Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation
, China, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 3 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Referência
Preparation of nitrogenated aromatic heterocyclic compounds as FGFR (fibroblast growth factor receptor) inhibitors
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Potassium nitrate Solvents: Water ;  0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt
1.2 Reagents: Water ;  cooled
Referência
Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Potassium nitrate Solvents: Water ;  0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt
Referência
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases
, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 70 °C; 2 h, 70 °C
1.2 Reagents: Water ;  rt
Referência
Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ;  3 min, rt; 16 h, rt
Referência
Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors
, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  12 h, rt
Referência
Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, 50 °C
Referência
Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines
Zhang, Yanmin; Chen, Yadong; Zhang, Danfeng; Wang, Lu; Lu, Tao; et al, Journal of Medicinal Chemistry, 2018, 61(1), 140-157

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 60 °C; 3 h, 60 °C
1.2 Reagents: Water ;  cooled
Referência
Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof
, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 25 °C
1.2 12 h, 25 °C
Referência
Bicyclic lactams as RIP1 kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Método de produção 15

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, cooled
1.2 3 h, reflux
Referência
Preparation of pyrrolo/pyrazolopyrimidine derivatives as LRRK2 inhibitors
, World Intellectual Property Organization, , ,

Método de produção 16

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Diisopropyl azodicarboxylate ;  12 h, rt
Referência
Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases
, World Intellectual Property Organization, , ,

Método de produção 17

Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  3 h, 40 °C
Referência
Heterocyclic compound having inhibitory effect on motor neuron cell degeneration
, World Intellectual Property Organization, , ,

Método de produção 18

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  overnight, 0 °C
Referência
Benzofuran-pyrazole amines as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

1-Isopropyl-4-nitro-1H-pyrazole Raw materials

1-Isopropyl-4-nitro-1H-pyrazole Preparation Products

1-Isopropyl-4-nitro-1H-pyrazole Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:97421-21-1)1-Isopropyl-4-nitro-1H-pyrazole
Número da Ordem:A858630
Estado das existências:in Stock
Quantidade:25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:13
Preço ($):384.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:97421-21-1)1-Isopropyl-4-nitro-1H-pyrazole
A858630
Pureza:99%
Quantidade:25g
Preço ($):384.0
E- mail